molecular formula C15H11ClF3NO4S B2674673 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine CAS No. 358675-61-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine

Cat. No.: B2674673
CAS No.: 358675-61-3
M. Wt: 393.76
InChI Key: COLXPXUYOTXHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine (CAS 592471-10-8) is a synthetic amino acid derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C16H13ClF3NO4S and a molecular weight of 407.79, features a sulfonylglycine core functionalized with a 4-chloro-3-(trifluoromethyl)phenyl group . This structure is closely related to a class of compounds known as N-(phenylsulfonyl)amino acids, which have been scientifically demonstrated to act as potent inhibitors of aldose reductase (ALR2) . Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a valuable therapeutic strategy for researching complications associated with diabetes, such as neuropathy, retinopathy, and cataracts . Mechanism of action studies suggest that this class of compounds inhibits ALR2 through interaction with multiple sites on the enzyme, offering a potential advantage in potency over simpler analogues . Beyond its core application in enzyme inhibition, the compound's structural motif, particularly the 4-chloro-3-(trifluoromethyl)phenyl moiety, is a recurring pharmacophore in drug discovery . This moiety is frequently employed in the design and synthesis of small-molecule candidates targeting a range of conditions, underscoring the reagent's utility as a versatile building block for developing novel therapeutic agents . Researchers value this compound for constructing more complex molecular architectures, including valine-derived antimicrobial agents and other heterocyclic scaffolds with potential biological activity . This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-13-7-6-10(8-12(13)15(17,18)19)20(9-14(21)22)25(23,24)11-4-2-1-3-5-11/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXPXUYOTXHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases.
    • Antiviral Properties : Structurally related compounds have shown significant inhibition of hepatitis B virus replication in vitro, suggesting that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine may exhibit similar antiviral properties due to its structural characteristics.
  • Biochemical Studies
    • Protein Interactions : Its unique structure allows for exploration in studies involving protein interactions, where it can serve as a probe to understand binding mechanisms and biological pathways .
  • Industrial Applications
    • Specialty Chemicals : The compound may be utilized in the production of specialty chemicals with tailored properties for specific industrial applications.

Synthetic Route Overview

StepReaction ComponentsConditions
14-Chloro-3-(trifluoromethyl)aniline + Phenylsulfonyl chlorideSolvent: Dichloromethane; Catalyst: Triethylamine
2Intermediate + GlycineControlled temperature and pH

Case Studies and Research Findings

  • Antibacterial Efficacy
    • Related sulfonamide compounds have demonstrated effective inhibition against bacterial pathogens, including Staphylococcus aureus. Studies indicate that structural modifications can enhance antibacterial activity, providing insights into the potential of this compound in developing new antibiotics .
  • Anticancer Potential
    • Investigations into sulfonamide derivatives reveal their ability to induce apoptosis in cancer cell lines. One study showed that compounds with similar structures could modulate pathways involved in cancer cell survival, highlighting the therapeutic potential of this class of compounds .
  • Mechanism of Action
    • The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups enhance binding affinity, while the sulfonyl group participates in hydrogen bonding, enabling modulation of biological processes effectively .

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and processes effectively.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, sulfonamide linkages, or glycine modifications, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Substituted Phenylsulfonyl Glycine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Cl, 3-CF₃, phenylsulfonyl C₁₆H₁₃ClF₃NO₄S 407.80 High lipophilicity; discontinued due to synthesis challenges .
Methyl N-(3-Chloro-4-Fluorophenyl)-N-(Phenylsulfonyl)Glycinate 3-Cl, 4-F, methyl ester C₁₅H₁₂ClFNO₄S 371.78 Esterified glycine improves membrane permeability; used as a synthetic intermediate.
N-(3-Nitrophenyl)-N-(Phenylsulfonyl)Glycine 3-NO₂, phenylsulfonyl C₁₄H₁₂N₂O₆S 344.32 Nitro group enhances electrophilicity; potential for nitro-reduction bioactivity.
N-[(3-Carboxyphenyl)-Sulfonyl]Glycine 3-COOH, phenylsulfonyl C₉H₉NO₆S 259.24 Carboxylic acid group increases water solubility; used in peptide conjugates.

Functional Group Variations

  • N,N′-Substituted Phenylurea Derivatives (e.g., CTPPU) :

    • Structure: Replaces sulfonyl glycine with a urea (-NHCONH-) linker.
    • Example: N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) .
    • Activity: Demonstrates anticancer effects in NSCLC cells via cell cycle arrest, highlighting the role of urea in target binding .
  • Perfluorinated Sulfonyl Glycinate Esters :

    • Example: Ethyl N-ethyl-N-((heptadecafluorooctyl)sulfonyl)glycinate .
    • Features: Fluorinated chains increase thermal stability and resistance to degradation; used in materials science.

Structural Isomers and Pharmacophores

  • Combi-Blocks Derivatives : Example: 2-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)acetohydrazide. Differences: Pyridinyl scaffold replaces phenylsulfonyl group; acetohydrazide enhances metal-chelating properties.

Key Research Findings

  • Bioactivity : The trifluoromethyl and chloro groups in the target compound likely enhance binding to hydrophobic enzyme pockets, similar to CTPPU’s mechanism in NSCLC inhibition .
  • Solubility : Compared to the carboxy-substituted analog , the target compound’s lipophilicity may limit aqueous solubility but improve tissue penetration.
  • Synthetic Utility : Methyl ester derivatives (e.g., ) are preferred for further functionalization due to their stability under reaction conditions.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine, also known by its CAS number 1008052-19-4, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C16_{16}H13_{13}ClF3_{3}NO4_{4}S
  • Molecular Weight : 407.79 g/mol
  • LogP : 4.8047 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 91.85 Ų

Research indicates that this compound acts primarily as a kinase inhibitor , particularly targeting the c-KIT kinase pathway. This pathway is crucial in various cellular processes, including cell proliferation and survival.

Inhibition Profile

In studies, it has been shown to exhibit potent inhibition against c-KIT wild type (wt) and several drug-resistant mutants. The compound demonstrates single-digit nanomolar potency against these targets, suggesting a strong potential for therapeutic applications in conditions such as gastrointestinal stromal tumors (GISTs), especially in cases where traditional therapies have failed .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Biological Activity IC50_{50} (nM)Target Reference
c-KIT (wild type)<10Kinase Inhibition
c-KIT T670I mutant<10Kinase Inhibition
c-KIT D820G mutant<10Kinase Inhibition
Antitumor efficacy in vivo-GIST models

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on mice models expressing c-KIT mutations demonstrated that the administration of this compound resulted in significant tumor regression. The compound's ability to inhibit multiple resistant forms of the c-KIT kinase suggests its potential as a novel therapeutic agent for treating imatinib-resistant GISTs .
  • Pharmacokinetics :
    The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics across different species, including mice and dogs, indicating its potential for clinical translation .

Q & A

Q. What are the primary synthetic routes for N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine?

Methodological Answer: The synthesis typically involves sulfonamide formation via reaction of 4-chloro-3-(trifluoromethyl)aniline with benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). Subsequent glycine coupling is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) to form the final product. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. The trifluoromethyl group shows distinct ¹⁹F signals near -60 to -70 ppm.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and electron density distribution, essential for verifying stereochemistry and intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching.

Q. How should researchers handle stability and storage of fluorinated sulfonamides?

Methodological Answer: Fluorinated compounds are hygroscopic and light-sensitive. Store under inert gas (argon) at -20°C in amber vials. Stability tests (TGA/DSC) under nitrogen reveal decomposition thresholds. Perfluorinated analogs suggest enhanced thermal stability but potential hydrolytic sensitivity at the sulfonamide bond .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates. For antimicrobial activity, determine MIC/MBC against resistant strains (e.g., Staphylococcus aureus) via broth microdilution .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics of interactions with biological targets.

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate lipophilicity (LogP) and bioavailability. Compare with urea derivatives (e.g., Hedgehog-IN-7d) to assess sulfonamide vs. urea pharmacophores .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes in target active sites, validated by crystallographic data .

Q. How can crystallographic data resolve contradictions in bioactivity results?

Methodological Answer: Divergent MIC values (e.g., 0.15–44.5 µM in antistaphylococcal studies) may arise from crystal packing effects or polymorphism. High-resolution X-ray structures (≤1.0 Å) identify conformational flexibility or hydrogen-bonding networks that influence target engagement. SHELXL refinement with TWIN/BASF commands addresses twinning in challenging datasets .

Q. What computational methods validate the electronic effects of trifluoromethyl groups?

Methodological Answer:

  • DFT Calculations : Gaussian 09 simulations at the B3LYP/6-311++G(d,p) level model electron-withdrawing effects on sulfonamide acidity (pKa). Compare with experimental NMR chemical shifts to validate electron density distribution .
  • QSAR Modeling : Relate trifluoromethyl position to bioactivity using partial least squares (PLS) regression on datasets from analogs .

Q. How should researchers address discrepancies in fluorinated compound reactivity?

Methodological Answer: Contradictory reactivity (e.g., unexpected hydrolysis) may stem from trace moisture or catalytic impurities. Use Karl Fischer titration to quantify water content in solvents. Redesign synthetic protocols with anhydrous reagents (e.g., molecular sieves) and monitor via in-situ IR for intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.